molecular formula C8H7BrN2O2 B1337524 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione CAS No. 96562-96-8

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione

Cat. No.: B1337524
CAS No.: 96562-96-8
M. Wt: 243.06 g/mol
InChI Key: INYSELGLAAADNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused to an azepine ring, with bromine and carbonyl groups at specific positions. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Biochemical Analysis

Biochemical Properties

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, inhibiting their activity and thereby affecting signal transduction pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered signal transduction and changes in gene expression . This can result in various cellular outcomes, such as reduced cell proliferation, induction of apoptosis, or changes in metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its interaction with kinase enzymes leads to inhibition of their activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, such as prolonged inhibition of cell proliferation or induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound can influence its efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione can be achieved through several methods:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions

    Ring Annulation: Another approach is the annulation of smaller ring systems to form the azepine ring. This can be achieved through multi-step reactions involving intermediates such as acyl bromides and amines.

    Direct Bromination: Direct bromination of a pre-formed dihydropyrroloazepine can also be employed, using reagents like N-bromosuccinimide (NBS) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems or fused heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrroloazepines, oxidized or reduced derivatives, and fused ring systems.

Scientific Research Applications

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-b]azepine-4,8-dione
  • 2-Chloro-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
  • 2-Iodo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione

Uniqueness

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or iodo analogs

Properties

IUPAC Name

2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-4-5(12)1-2-10-8(13)7(4)11-6/h3,11H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYSELGLAAADNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453935
Record name 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96562-96-8
Record name 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Reactant of Route 2
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Reactant of Route 3
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Reactant of Route 4
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Reactant of Route 5
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Reactant of Route 6
Reactant of Route 6
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Customer
Q & A

Q1: What is the structural characterization of 2-Bromoaldisin?

A1: 2-Bromoaldisin possesses a molecular formula of C8H7BrN2O2 and a molecular weight of 243.07 g/mol [, ]. While specific spectroscopic data isn't extensively detailed within the provided research, it mentions characterization through NMR spectroscopy and single-crystal X-ray diffraction, which revealed a structure containing a five-membered pyrrole ring and a seven-membered azepin ring [, ].

Q2: What is known about the biological activity of 2-Bromoaldisin?

A2: Research suggests that 2-Bromoaldisin might play a role in the chemical defense mechanisms of certain marine sponges. Specifically, in Axinella damicornis, 2-Bromoaldisin, alongside 4,5-Dibromopyrrol-2-Carbonsaure, displayed deterrent effects against predatory fish in feeding experiments []. This suggests potential ecological significance and warrants further investigation into its specific biological activities.

Q3: How does the bromine substitution in 2-Bromoaldisin affect its structure compared to other pyrrole derivatives?

A3: Research on bromopyrroles, including 2-Bromoaldisin, reveals that the bromine substituent significantly impacts the bond lengths within the pyrrole ring []. Notably, the C-C bond opposite the N-H group tends to be longer, while the N-C bonds adjacent to the bromine are shorter. This structural influence highlights the sensitivity of the pyrrole ring's electronic properties to substituent effects, which could have implications for its biological activity and interactions.

Q4: What are the implications of discovering new bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges?

A4: The discovery of novel bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges holds significant promise for several reasons:

  • Potential for new drug leads: These compounds often exhibit diverse biological activities, making them attractive candidates for drug discovery efforts, particularly against challenging targets like Mycobacterium tuberculosis [].
  • Understanding marine chemical ecology: Their presence in marine organisms provides insights into ecological interactions and defense mechanisms, highlighting the importance of marine biodiversity for natural product research [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.